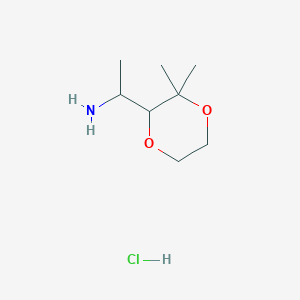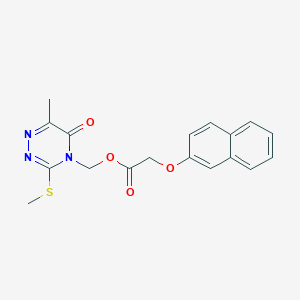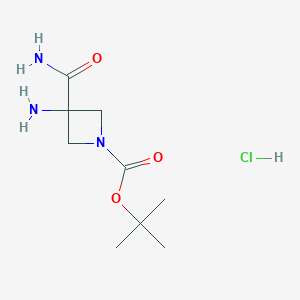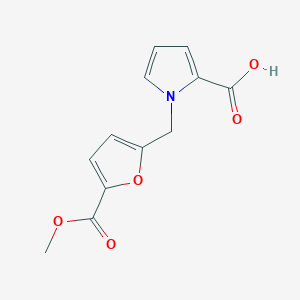
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a chemical compound . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The physical form of “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Reactivity
Research has shown various applications in the synthesis and structural analysis of compounds related to "1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride". For instance, the synthesis and reactivity of antiaromatic compounds such as 1,4-dihydropyrazines have been explored, highlighting the potential for creating complex organic structures and understanding their stability and solvatochromism properties (Brook, Haltiwanger, & Koch, 1992). Furthermore, the epoxidation of enamines leading to the formation of 1,4-dioxanes has been studied, revealing insights into oxygen transfer processes and product yields (Adam, Peters, Peters, Schnering, & Voerckel, 1992).
Environmental Applications
The degradation of environmental contaminants such as 1,4-dioxane has been a significant area of study. Techniques like the UV/Hydrogen Peroxide Process have been applied to understand the degradation mechanism of 1,4-dioxane in aqueous solutions, aiming for complete mineralization and purification of water sources (Stefan & Bolton, 1998). Additionally, the microbially driven Fenton reaction has been explored for the degradation of 1,4-dioxane, offering an alternative approach to traditional remediation methods (Sekar & DiChristina, 2014).
Safety and Hazards
The compound has the following hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride, also known as EDC or EDAC, is the carboxyl group present in various biological molecules . This compound is a zero-length crosslinker used to couple carboxyl groups to primary amines .
Mode of Action
EDC interacts with its targets by first reacting with the carboxyl group to form an amine-reactive O-acyl isourea intermediate . This intermediate can then rapidly react with amines to form an amide bond, releasing an isourea byproduct .
Biochemical Pathways
The action of EDC affects the biochemical pathways involving the formation of amide bonds. This includes peptide synthesis, conjugation of haptens to carrier proteins to form immunogens, 5’ phosphorylation of nucleic acids, and the construction of amine-reactive NHS esters of biomolecules .
Pharmacokinetics
As a water-soluble reagent , it is expected to have good bioavailability
Result of Action
The result of EDC’s action is the formation of a neutral amide bond between a carboxyl group and an amine . This can lead to the creation of various bioconjugates, including peptide bonds in protein synthesis, and the attachment of haptens to carrier proteins to form immunogens .
Action Environment
The action of EDC is influenced by environmental factors such as pH and the presence of water. The coupling reaction mediated by EDC is optimal at a pH of 4.7-6.0 . . Therefore, the reaction environment plays a crucial role in the efficacy and stability of EDC’s action.
properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKYPKSAMNJDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(OCCO1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)


![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)
![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)